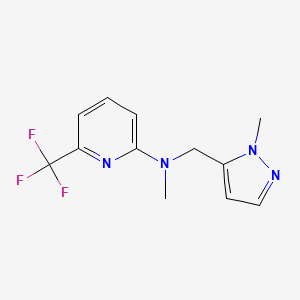

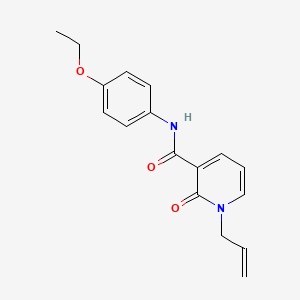

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various diseases.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Chemical Properties : The chemical compound N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine has been explored in the context of synthesizing various pyrazole derivatives, demonstrating its utility in the formation of compounds with potential antitumor, antifungal, and antibacterial activities. Studies, such as those by Titi et al. (2020), have highlighted the synthesis, characterization, and biological activity origins of related pyrazole derivatives, showcasing the chemical versatility and the relevance of structural analysis in understanding the biological functions of these compounds (Titi et al., 2020).

Catalytic Applications and Chemical Transformations : The compound's relevance extends into catalytic applications and as a precursor in chemical transformations leading to the creation of complex heterocyclic compounds. For instance, Gunasekaran et al. (2014) describe the use of related pyrazole amines in domino reactions to synthesize pyrazolo[3,4-b]pyridines, highlighting the compound's role in facilitating multi-component reactions that yield highly functionalized structures (Gunasekaran et al., 2014).

Biological Applications

Anticancer Potential : Research into pyrazole derivatives, including those structurally related to N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine, has identified promising anticancer activities. Chavva et al. (2013) synthesized and evaluated a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, revealing significant bioactivity against various cancer cell lines. Such findings underscore the potential of these compounds in the development of new anticancer agents (Chavva et al., 2013).

Antimicrobial and Apoptosis Inducing Agents : The synthesis of functionalized 1H-1,2,3-triazole tethered pyrazolo[3,4-b]pyridin-6(7H)-ones, as reported by Sindhu et al. (2016), demonstrates the antimicrobial properties and apoptosis-inducing capabilities of these compounds. Their research not only provides insight into the antimicrobial activity against a range of pathogens but also elucidates the potential of these compounds to induce apoptosis, a mechanism of cell death that is crucial for cancer therapy (Sindhu et al., 2016).

properties

IUPAC Name |

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4/c1-18(8-9-6-7-16-19(9)2)11-5-3-4-10(17-11)12(13,14)15/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKGFDBKELNIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C2=CC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2581073.png)

![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)

amine](/img/structure/B2581078.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one](/img/structure/B2581087.png)